Cas no 825601-24-9 (2-(benzyloxy)cyclohexan-1-amine)
2-(benzyloxy)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine, 2-(phenylmethoxy)-
- 2-phenylmethoxycyclohexan-1-amine
- 2-(benzyloxy)cyclohexan-1-amine
- FT-0604564
- SB78167
- MFCD01075752
- 825601-24-9
- SB44343
- AKOS009103982
- NTHNRYLIXJZHRZ-UHFFFAOYSA-N
- 2-phenylmethoxy-1-cyclohexanamine
- FT-0604537
- 2-(Benzyloxy)cyclohexanamine
- SB78585
- 2-benzyloxycyclohexylamine
- DTXSID80399242
- rel-((1R,2R)-2-(Benzyloxy)cyclohexanamine)
- SCHEMBL4438616
- SCHEMBL1029045
- SY027552
- EN300-148953
- A815564
-
- Inchi: 1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2
- InChI Key: NTHNRYLIXJZHRZ-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1CCCCC1N
Computed Properties
- Exact Mass: 205.146664230g/mol
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
2-(benzyloxy)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-148953-0.1g |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 0.1g |
$36.0 | 2023-02-14 | ||
| Enamine | EN300-148953-0.25g |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 0.25g |
$39.0 | 2023-02-14 | ||
| Enamine | EN300-148953-0.5g |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 0.5g |
$40.0 | 2023-02-14 | ||
| Enamine | EN300-148953-1.0g |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-148953-2.5g |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 2.5g |
$85.0 | 2023-02-14 | ||
| Enamine | EN300-148953-5.0g |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 5.0g |
$158.0 | 2023-02-14 | ||
| Enamine | EN300-148953-10.0g |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 10.0g |
$281.0 | 2023-02-14 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8267-5G |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 95% | 5g |
¥ 613.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8267-10G |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 95% | 10g |
¥ 1,148.00 | 2023-04-13 | |
| Enamine | EN300-148953-50mg |
2-(benzyloxy)cyclohexan-1-amine |
825601-24-9 | 50mg |
$468.0 | 2023-09-28 |
2-(benzyloxy)cyclohexan-1-amine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-(benzyloxy)cyclohexan-1-amine
Comprehensive Overview of 2-(benzyloxy)cyclohexan-1-amine (CAS No. 825601-24-9): Properties, Applications, and Industry Insights
2-(Benzyloxy)cyclohexan-1-amine (CAS No. 825601-24-9) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This cyclohexylamine derivative, characterized by a benzyloxy substituent at the 2-position, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C13H19NO and molecular weight of 205.30 g/mol make it particularly valuable for designing bioactive molecules with improved pharmacokinetic properties.
Recent studies highlight the compound's role in developing chiral auxiliaries and asymmetric catalysts, addressing the growing demand for enantioselective synthesis in drug development. The cyclohexanamine core provides conformational rigidity, while the benzyl ether moiety offers opportunities for further functionalization – a combination frequently searched in medicinal chemistry forums and structure-activity relationship (SAR) studies. Researchers particularly value its potential in creating CNS-active compounds, though specific applications remain proprietary across major pharmaceutical companies.
From a technical perspective, 825601-24-9 typically appears as a colorless to pale yellow liquid with moderate viscosity. Analytical data suggests optimal stability at temperatures below 30°C in inert atmospheres, with HPLC purity often exceeding 98% in commercial samples. These characteristics align with current industry priorities for high-purity intermediates, as evidenced by increased search volumes for GMP-grade chemicals and low-batch-variation compounds in 2023 market reports.
The synthesis of 2-(benzyloxy)cyclohexan-1-amine typically involves reductive amination of corresponding ketone precursors or nucleophilic substitution reactions on activated cyclohexane derivatives. Process chemists have recently optimized routes to minimize racemization risks – a frequent concern raised in organic synthesis discussion boards. Patent analyses reveal at least three novel catalytic systems developed specifically for this transformation since 2020, reflecting the compound's growing commercial importance.
Environmental and regulatory aspects of 825601-24-9 comply with major chemical inventories (TSCA, EINECS, etc.), with no significant ecotoxicity alerts in current REACH databases. This regulatory profile contributes to its adoption in green chemistry initiatives, particularly in solvent-reduction strategies that dominate sustainable manufacturing discussions. The compound's biodegradability potential scores moderately in OECD 301 tests, positioning it favorably against traditional aromatic amines in environmental impact assessments.
Market intelligence indicates rising demand for benzyloxy-substituted amines like 825601-24-9, driven by pharmaceutical outsourcing trends and the expansion of contract research organizations (CROs). Analytical technique pages for this compound – particularly HPLC method development and chiral separation protocols – show 120% year-over-year traffic growth on major chemistry platforms, suggesting intensified quality control requirements.
Future applications may exploit the molecule's hydrogen-bonding capacity and lipophilic balance (LogP ~2.1) for drug delivery systems – a hot topic in nanomedicine research. Computational chemistry studies note its potential as a molecular scaffold for kinase inhibitors, though clinical validation remains pending. These developments correlate with increasing searches for structure-based drug design components and fragment-based screening libraries.
Handling protocols for 2-(benzyloxy)cyclohexan-1-amine follow standard organic laboratory practices, with particular attention to moisture-sensitive characteristics. Safety Data Sheets recommend nitrogen blanket storage for long-term preservation – a detail frequently overlooked in academic settings but heavily searched by industrial chemists. The compound's vapor pressure (0.01 mmHg at 25°C) and flash point (>110°C) make it suitable for standard laboratory environments without specialized equipment.
In analytical characterization, 825601-24-9 produces distinctive NMR spectra with clear doublets for the cyclohexyl protons (δ 1.2-2.8 ppm) and characteristic aromatic patterns (δ 7.2-7.4 ppm). Mass spectrometry typically shows a strong molecular ion peak at m/z 205, with fragmentation patterns that aid in impurity profiling – a quality control aspect generating substantial technical literature searches among QC specialists.
The commercial landscape for 2-(benzyloxy)cyclohexan-1-amine features over 20 certified suppliers globally, with pricing trends reflecting the compound's transition from research-scale to kilogram-scale availability. Procurement discussions frequently mention custom synthesis options and isotope-labeled versions (e.g., 13C, 15N derivatives), indicating expanding applications in metabolic studies and tracer analysis.
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